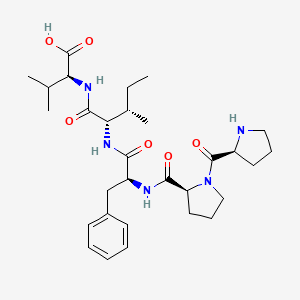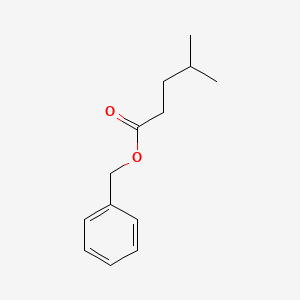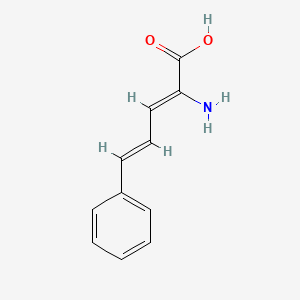
2,4-Pentadienoic acid, 2-amino-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadienoic acid, 2-amino-5-phenyl- is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a pentadienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoic acid, 2-amino-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction . The reaction conditions often include the use of a weakly basic amine as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are less commonly documented in publicly available sources.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentadienoic acid, 2-amino-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,4-Pentadienoic acid, 2-amino-5-phenyl- has several scientific research applications:
Chemistry: It is used as a synthetic building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-malarial activity.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,4-Pentadienoic acid, 2-amino-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienoic acid: A similar compound with a pentadienoic acid backbone but without the amino and phenyl groups.
5-Phenyl-2,4-pentadienoic acid: Another related compound with a phenyl group attached to the pentadienoic acid backbone.
Properties
CAS No. |
79028-60-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2Z,4E)-2-amino-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H11NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)/b7-4+,10-8- |
InChI Key |
CINBHSZSHUCENE-DODKFZKMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


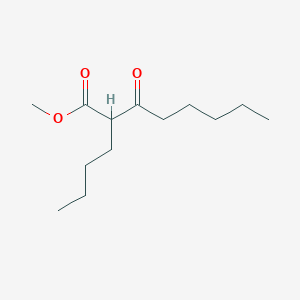
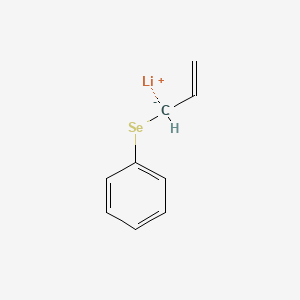
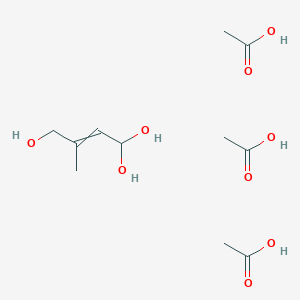
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
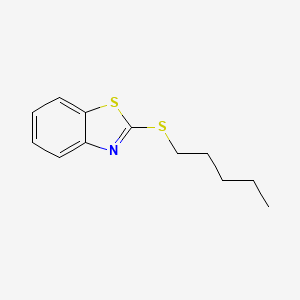
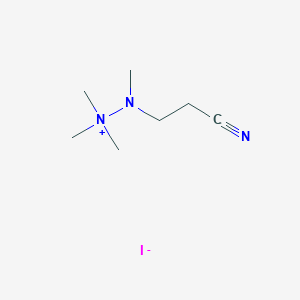
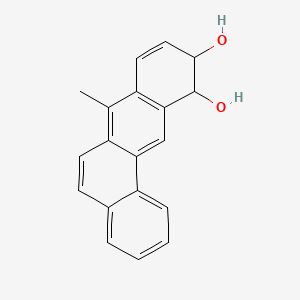
methanone](/img/structure/B14440711.png)
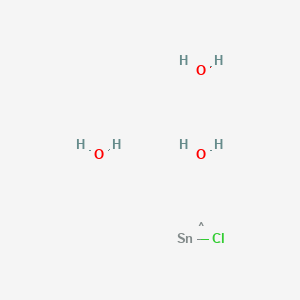
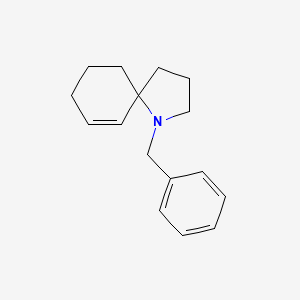
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
